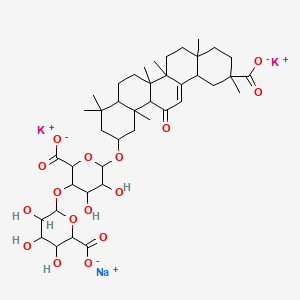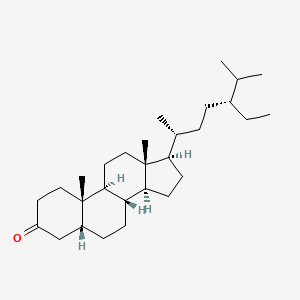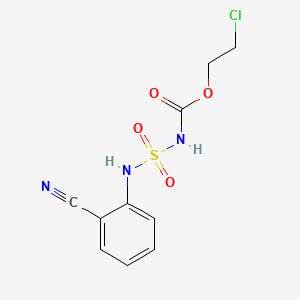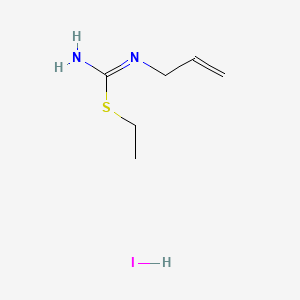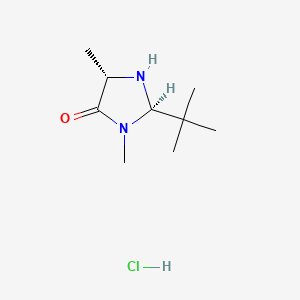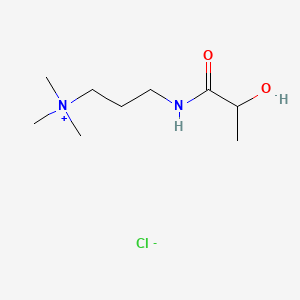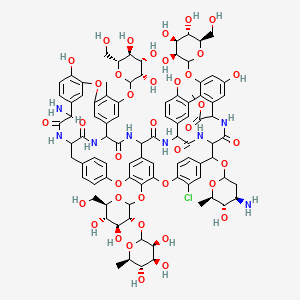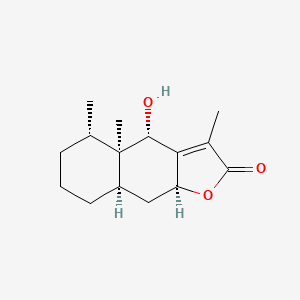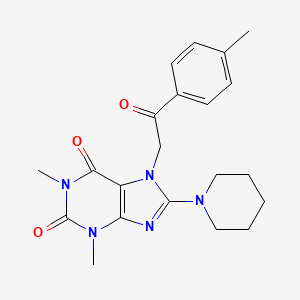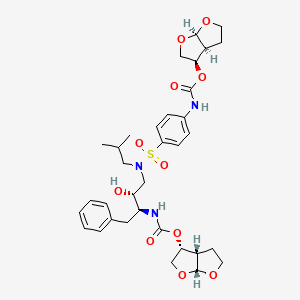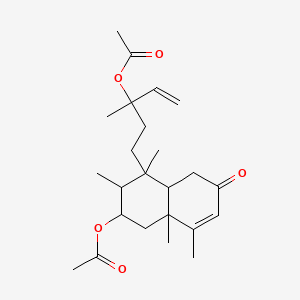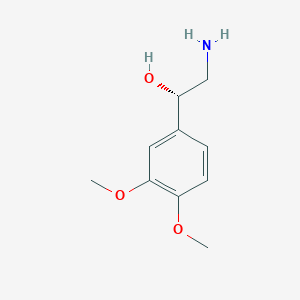
(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group, a hydroxyl group, and a dimethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods
For industrial-scale production, the synthesis may involve catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method offers a more scalable and efficient route, with the reaction being carried out under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 2-Amino-1-(3,4-dimethoxyphenyl)ethanone.
Reduction: 2-Amino-1-(3,4-dimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their conformation and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but differing in the presence of an ethylamine group instead of an ethanol group.
3,4-Dimethoxyphenylacetonitrile: A precursor in the synthesis of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol, differing in the presence of a nitrile group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups.
Eigenschaften
CAS-Nummer |
783297-84-7 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
(1S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
WIUFFBGZBFVVDL-MRVPVSSYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@@H](CN)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CN)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


